tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
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Overview
Description
tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a triazole ring, and an oxolane moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves multiple steps, starting with the preparation of the triazole ringThis reaction is known for its high efficiency and selectivity, making it a popular choice for synthesizing triazole-containing compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Employed in bioconjugation techniques due to its ability to form stable bonds with biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group and a heterocyclic ring, used in similar applications.
Uniqueness
tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is unique due to its combination of a triazole ring and an oxolane moiety, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H22N4O |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C12H22N4O/c1-12(2,3)13-6-11-8-16(15-14-11)7-10-4-5-17-9-10/h8,10,13H,4-7,9H2,1-3H3 |
InChI Key |
YZGRELDGIIWERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
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